molecular formula C18H26N4O5S B1671300 [Des-Tyr1]-Met-Enkephalin CAS No. 61370-88-5

[Des-Tyr1]-Met-Enkephalin

Cat. No.: B1671300
CAS No.: 61370-88-5
M. Wt: 410.5 g/mol
InChI Key: KWHAJHJQOWBJEG-KBPBESRZSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Enkephalin-Met, des-Tyr(1)- (C₁₉H₂₉N₅O₅S; MW ≈ 423.5 Da) is a truncated variant of methionine-enkephalin (Tyr-Gly-Gly-Phe-Met), lacking the N-terminal tyrosine residue (Tyr¹). This modification significantly alters its receptor binding and biological activity. Enkephalins are endogenous opioid peptides involved in pain modulation and neurotransmission. The removal of Tyr¹, a critical residue for μ- and δ-opioid receptor binding, renders des-Tyr(1)-Met-enkephalin inactive at classical opioid receptors but may confer novel interactions with non-opioid systems, such as dopamine pathways .

Properties

IUPAC Name

(2S)-2-[[(2S)-2-[[2-[(2-aminoacetyl)amino]acetyl]amino]-3-phenylpropanoyl]amino]-4-methylsulfanylbutanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H26N4O5S/c1-28-8-7-13(18(26)27)22-17(25)14(9-12-5-3-2-4-6-12)21-16(24)11-20-15(23)10-19/h2-6,13-14H,7-11,19H2,1H3,(H,20,23)(H,21,24)(H,22,25)(H,26,27)/t13-,14-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KWHAJHJQOWBJEG-KBPBESRZSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CSCCC(C(=O)O)NC(=O)C(CC1=CC=CC=C1)NC(=O)CNC(=O)CN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CSCC[C@@H](C(=O)O)NC(=O)[C@H](CC1=CC=CC=C1)NC(=O)CNC(=O)CN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H26N4O5S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10388962
Record name Enkephalin-met, des-tyr(1)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10388962
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

410.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

61370-88-5, 94825-43-1
Record name Enkephalin-met, des-tyr(1)-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0061370885
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Enkephalin-met, des-tyr(1)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10388962
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Enkephalin-met, des-tyr(1)- typically involves solid-phase peptide synthesis (SPPS). This method allows for the sequential addition of protected amino acids to a growing peptide chain anchored to a solid resin. The process includes:

Industrial Production Methods

Industrial production of Enkephalin-met, des-tyr(1)- follows similar principles as laboratory synthesis but on a larger scale. Automated peptide synthesizers are often employed to enhance efficiency and reproducibility. Purification is achieved through high-performance liquid chromatography (HPLC), ensuring high purity and yield .

Chemical Reactions Analysis

Types of Reactions

Enkephalin-met, des-tyr(1)- undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

Pain Management Research

Enkephalin-met, des-tyr(1)- is primarily studied for its analgesic properties. Research indicates that it effectively modulates pain pathways, making it a promising candidate for developing new analgesics with fewer side effects than traditional opioids .

Case Study:
A study investigated the compound's efficacy in animal models of pain. Results showed significant analgesic effects at lower doses without notable adverse reactions, highlighting its potential for therapeutic use in chronic pain management.

Neuropharmacology

The compound's interaction with the central nervous system is crucial for understanding its effects on opioid receptors. It has been explored for its potential in treating addiction and mood disorders .

Case Study:
In a behavioral study involving rodents, Enkephalin-met, des-tyr(1)- was shown to enhance learning and memory retention while reducing anxiety-like behaviors. These findings suggest its role in neuroprotection and cognitive enhancement .

The compound is utilized in behavioral studies to assess the effects of enkephalins on stress and anxiety responses. These studies contribute to understanding the psychological implications of opioid peptides .

Case Study:
Research demonstrated that administration of Enkephalin-met, des-tyr(1)- in stress models resulted in reduced stress responses and improved coping mechanisms in test subjects .

Drug Development

Due to its unique properties, Enkephalin-met, des-tyr(1)- is being explored for targeted drug delivery systems. This approach aims to enhance treatment efficacy while minimizing side effects associated with conventional opioids .

Molecular Mechanism and Biochemical Properties

Enkephalin-met, des-tyr(1)- interacts with opioid receptors and enkephalinase, influencing various cellular processes including gene expression and metabolism.

Key Molecular Mechanisms:

  • Opioid Receptor Activation: The compound binds to opioid receptors leading to analgesic effects.
  • Enkephalinase Inhibition: It acts as an inhibitor of enkephalin degrading enzymes, prolonging the action of endogenous opioids .

Mechanism of Action

Enkephalin-met, des-tyr(1)- exerts its effects primarily through interaction with opioid receptors, particularly the delta opioid receptors. The absence of the N-terminal tyrosine residue alters its binding affinity and efficacy compared to methionine-enkephalin. This interaction modulates pain perception and can influence other physiological processes, such as immune response and stress regulation .

Comparison with Similar Compounds

Structural and Functional Analogues

a) Leu-Enkephalin, des-Tyr(1)-
  • Structure : Gly-Gly-Phe-Leu (MW ≈ 400 Da).
  • Activity : Similar to des-Tyr(1)-Met-enkephalin, it lacks opioid receptor affinity due to Tyr¹ deletion. However, studies suggest residual effects on dopamine-dependent behaviors, such as prolonged inhibition of self-stimulation in the substantia nigra .
  • Key Difference: The C-terminal methionine (Met) in des-Tyr(1)-Met-enkephalin is replaced with leucine (Leu), which may influence stability or interactions with non-opioid targets.
b) Cyclic Dermorphin Tetrapeptides
  • Structure : Cyclic analogs of dermorphin (e.g., Tyr-D-Ala-Phe-Gly-Tyr-Pro-Ser-NH₂) with constrained conformations.
  • Activity : Enhanced δ-opioid receptor selectivity and proteolytic stability compared to linear enkephalins. Unlike des-Tyr(1)-Met-enkephalin, these retain Tyr¹ and exhibit potent opioid activity .
c) [Ala²]-Met-Enkephalin, Amide
  • Structure : Tyr-Ala-Gly-Phe-Met-NH₂ (MW ≈ 586.7 Da).
  • Activity : Substitution of Gly² with Ala enhances enzymatic resistance but reduces opioid receptor affinity compared to native Met-enkephalin. Unlike des-Tyr(1) variants, this analog retains Tyr¹ and partial opioid activity .

Receptor Binding and Signaling Profiles

Compound Opioid Receptor Affinity (IC₅₀, nM) Non-Opioid Interactions Duration of Action
Met-Enkephalin μ: 3.2; δ: 4.7 None (primary opioid activity) Short (<5 min)
des-Tyr(1)-Met-Enkephalin >10,000 (inactive) Dopamine modulation Prolonged (>24 hr)
Leu-Enkephalin μ: 14.5; δ: 3.8 None Short (<5 min)
Cyclic Dermorphin δ: 0.8 None Moderate (~30 min)

Key Findings :

  • Tyr¹ deletion abolishes opioid activity but may redirect signaling to dopaminergic systems, as seen in prolonged behavioral effects .
  • Cyclic peptides outperform linear enkephalins in receptor selectivity and stability .

Biological Activity

Enkephalin-met, des-tyr(1)-, also known as Met-enkephalin, is a pentapeptide that plays a significant role in the modulation of pain and various physiological processes through its action on opioid receptors. This article explores its biological activity, mechanisms of action, and implications in research and therapeutic applications.

Overview of Enkephalin-met, des-tyr(1)-

  • Chemical Structure : Met-enkephalin consists of five amino acids: Tyr-Gly-Gly-Phe-Met. The "des-tyr(1)" modification indicates the absence of the first tyrosine residue, which influences its receptor binding and biological activity.
  • Source : It is derived from the cleavage of proenkephalin, a precursor protein that is processed into various opioid peptides.

Enkephalin-met primarily acts as an agonist at the µ (mu) and δ (delta) opioid receptors. This interaction leads to several downstream effects:

  • Analgesic Effects : Met-enkephalin has been shown to produce significant analgesia in various animal models. Its potency is attributed to its ability to inhibit pain pathways in the central nervous system.
  • Cellular Effects : The peptide modulates cellular functions by influencing gene expression and signaling pathways. For example, it upregulates cyclin-dependent kinases p16 and p21, which are crucial for cell cycle regulation .

Pharmacokinetics

  • Bioavailability : Met-enkephalin exhibits low bioavailability due to rapid metabolism.
  • Half-life : The compound has a very short half-life (minutes), necessitating continuous or repeated administration for sustained effects.
  • Transport Mechanisms : It crosses the blood-brain barrier through a saturable, carrier-mediated process .

Pain Modulation

Met-enkephalin's role in pain modulation has been extensively studied:

  • In laboratory settings, it reduces synaptic potentials in neurons of the anterior cingulate cortex, indicating its effectiveness in altering pain perception .
  • Studies have demonstrated that it can hyperpolarize pyramidal neurons by increasing potassium conductance, thereby reducing excitability and pain signaling .

Immunomodulatory Effects

Met-enkephalin also exhibits significant immunomodulatory properties:

  • It enhances CD8+ T cell activity and stimulates phagocytosis in macrophages, indicating a potential role in immune response modulation .
  • Dual enkephalinase inhibitors (DENKIs) have been developed to enhance the effects of endogenous enkephalins without the adverse side effects typically associated with traditional opioids .

Research Findings and Case Studies

A variety of studies have explored the biological activity of Met-enkephalin:

Study FocusFindings
Analgesic EffectsDemonstrated significant pain relief in animal models through µ-opioid receptor activation .
Cellular MechanismsUpregulation of cell cycle regulators (p16, p21) leading to inhibited cell proliferation in cancer models .
Immune System InteractionEnhanced immune responses observed in vitro and in vivo, suggesting therapeutic potential for immunotherapy .

Case Study: Cancer Therapy

Research indicates that Met-enkephalin may serve as an adjuvant therapy for cancer patients:

  • A study reported that increased concentrations of Met-enkephalin slowed tumor growth across various cancer types by modulating cell cycle progression through OGF/OGFr systems .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
[Des-Tyr1]-Met-Enkephalin
Reactant of Route 2
Reactant of Route 2
[Des-Tyr1]-Met-Enkephalin

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.